methyl 6-methoxy-1H-indole-2-carboxylate

Catalog No.
S753217
CAS No.
98081-83-5
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 6-methoxy-1H-indole-2-carboxylate

CAS Number

98081-83-5

Product Name

methyl 6-methoxy-1H-indole-2-carboxylate

IUPAC Name

methyl 6-methoxy-1H-indole-2-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3

InChI Key

OPUUCOLVBDQWEY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC

Synonyms

6-Methoxy-1H-indole-2-carboxylic Acid Methyl Ester; 2-Methoxycarbonyl-6-methoxy-1H-indole; Methyl 6-Methoxy-1H-indole-2-carboxylate; Methyl 6-Methoxyindole-2-carboxylate

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC

The exact mass of the compound methyl 6-methoxy-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 6-methoxy-1H-indole-2-carboxylate (CAS: 98081-83-5) is a highly functionalized heterocyclic building block characterized by an electron-donating 6-methoxy group and a protected 2-methyl ester. As a stable solid (mp 110–112 °C) with excellent solubility in aprotic organic solvents, it is a critical advanced intermediate for the synthesis of complex indole derivatives [1]. In procurement and process chemistry, sourcing this pre-cyclized indole core is highly favored over de novo synthesis, as it bypasses hazardous azide thermolysis steps while providing a ready-to-use scaffold for C3-electrophilic functionalization, saponification, and amide coupling in the development of allosteric modulators and tubulin inhibitors[2].

Generic substitution of methyl 6-methoxy-1H-indole-2-carboxylate is frequently unviable due to strict electronic and process constraints. Substituting with the unsubstituted methyl 1H-indole-2-carboxylate removes the electron-donating 6-methoxy moiety, which is critical for enhancing C3-nucleophilicity during electrophilic aromatic substitutions and for establishing specific structure-activity relationships (SAR) in receptor binding [1]. Attempting to synthesize the compound in-house via the Hemetsberger-Knittel reaction requires the thermolysis of explosive azidoacrylate intermediates at high temperatures, introducing severe safety and scalability bottlenecks [2]. Furthermore, substituting with the free acid (6-methoxy-1H-indole-2-carboxylic acid) complicates upstream workflows, as the unprotected carboxylate interferes with C3-alkylation or acylation and exhibits inferior solubility in the anhydrous aprotic solvents required for these transformations [1].

Elimination of Hazardous Azide Thermolysis in Indole Core Synthesis

De novo synthesis of the 6-methoxy indole core typically relies on the Hemetsberger-Knittel reaction, which requires the thermolysis of methyl 2-azido-3-(4-methoxyphenyl)acrylate at elevated temperatures (e.g., 160–185 °C in xylene or mesitylene) [1]. Procuring the pre-formed methyl 6-methoxy-1H-indole-2-carboxylate completely bypasses this hazardous, nitrogen-extruding step. This eliminates the explosion risks associated with azide intermediates and removes the need for specialized continuous-flow or microwave reactors during scale-up[2].

Evidence DimensionProcess safety and scalability
Target Compound DataReady-to-use stable solid; no thermal extrusion required
Comparator Or BaselineMethyl 2-azido-3-(4-methoxyphenyl)acrylate (requires thermolysis at >160 °C with N2 gas evolution)
Quantified Difference100% elimination of azide thermolysis hazards and associated yield losses
ConditionsScale-up synthesis of indole-2-carboxamide precursors

Procuring the pre-cyclized indole core is essential for safe, scalable manufacturing, avoiding the severe thermal hazards of azide intermediates.

Facilitated C3-Sulfenylation for Arylthioindole Synthesis

The 6-methoxy group acts as a strong electron-donating moiety, significantly increasing the nucleophilicity of the C3 position compared to the unsubstituted methyl 1H-indole-2-carboxylate. This electronic activation allows for direct C3-chalcogenylation, such as the reaction with N-(phenylthio)succinimide in the presence of BF3·Et2O to yield methyl 6-methoxy-3-(phenylthio)-1H-indole-2-carboxylate[1]. This regioselective functionalization is a critical step in synthesizing arylthioindole-based tubulin polymerization inhibitors [2].

Evidence DimensionC3-position nucleophilicity and reaction compatibility
Target Compound Data6-Methoxy substituted core (electronically activated for direct C3-electrophilic attack)
Comparator Or BaselineMethyl 1H-indole-2-carboxylate (unsubstituted baseline, lower C3 electron density)
Quantified DifferenceEnhanced regioselective C3-functionalization under mild Lewis acid catalysis
ConditionsReaction with N-arylthiosuccinimides and BF3·Et2O in anhydrous CH2Cl2

Enables efficient downstream functionalization at the C3 position without requiring forcing conditions that could degrade the ester or indole core.

Enhanced Aprotic Solubility and Protection vs. Free Acid

When synthesizing complex indole-2-carboxamides, the methyl ester form provides essential protection of the carboxylate during upstream C3-alkylation or Friedel-Crafts acylation steps[1]. Compared to 6-methoxy-1H-indole-2-carboxylic acid, methyl 6-methoxy-1H-indole-2-carboxylate exhibits significantly higher solubility in aprotic solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM). This allows chemists to perform anhydrous C3 modifications seamlessly before executing the final saponification and amide coupling [2].

Evidence DimensionSolvent compatibility and functional group protection
Target Compound DataMethyl ester (soluble in DCE/DCM, carboxylate protected)
Comparator Or Baseline6-Methoxy-1H-indole-2-carboxylic acid (lower aprotic solubility, requires esterification prior to C3 reaction)
Quantified DifferenceEliminates the need for a separate protection/esterification step prior to C3 modification
ConditionsFriedel-Crafts acylation or alkylation in anhydrous 1,2-dichloroethane

Streamlines multi-step synthetic workflows by providing a pre-protected, highly soluble building block for C3-derivatization.

Synthesis of CB1 Receptor Allosteric Modulators

Methyl 6-methoxy-1H-indole-2-carboxylate is a primary precursor for generating 6-methoxy-indole-2-carboxamides. Following C3-alkylation, saponification, and amide coupling, the resulting derivatives are used to study structure-activity relationships (SAR) and binding cooperativity at the Cannabinoid Receptor 1 (CB1), where the 6-methoxy group specifically alters electronic distribution and receptor affinity [1].

Development of Arylthioindole Tubulin Inhibitors

The electronically activated C3 position of this compound makes it a highly effective substrate for direct C3-sulfenylation using N-arylthiosuccinimides. The resulting 6-methoxy-3-(arylthio)-1H-indole-2-carboxylates are critical intermediates in the development of potent tubulin polymerization inhibitors targeting breast cancer cell growth [2].

Combinatorial Library Generation for Indole-Based Kinase Inhibitors

As a versatile, pre-protected scaffold, this compound is utilized in combinatorial library synthesis. The 2-methyl ester protects the carboxylate during electrophilic aromatic substitutions at the C3 position, while the 6-methoxy group provides specific hydrogen-bond acceptor properties necessary for kinase active-site binding [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-methoxy-2-indolecarboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types